N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-2-amine
Description
Properties
IUPAC Name |
N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c1-9(2)16-7-10-5-3-4-6-11(10)17-8-12(13,14)15/h3-6,9,16H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKRTOIAGXBCKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-(2,2,2-trifluoroethoxy)benzaldehyde and isopropylamine.
Formation of Schiff Base: The aldehyde group of 2-(2,2,2-trifluoroethoxy)benzaldehyde reacts with isopropylamine to form a Schiff base under mild acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and safety of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be employed under appropriate conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Mechanism of Action
The mechanism of action of N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecules.
Comparison with Similar Compounds
Positional Isomers: Trifluoroethoxy Substitution Patterns
- N-(3-(2,2,2-trifluoroethoxy)benzyl)propan-2-amine (): Structural Difference: The trifluoroethoxy group is at the meta position (3-position) instead of ortho (2-position). However, ortho substitution in the target compound may confer greater receptor specificity due to spatial constraints .
Trifluoromethyl vs. Trifluoroethoxy Substitution
- (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine (): Structural Difference: Replaces the trifluoroethoxy group with a trifluoromethyl group at the para position. However, trifluoroethoxy’s ether oxygen may enable hydrogen bonding, influencing receptor interactions . Synthesis: Requires benzylation with a 4-(trifluoromethyl)benzyl group, which is commercially available but costly.
N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine ():
- Structural Difference : Contains a trifluoromethyl group and an ethyl-substituted amine.
- Pharmacological Relevance : Analogous to fenfluramine, a serotonin-releasing agent, suggesting the target compound may share serotonergic activity but with modified selectivity due to the trifluoroethoxy group .
Simplified Ethylamine Derivatives
- 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine (): Structural Difference: Locks the amine in a primary (ethylamine) configuration and lacks the methylene spacer. Impact: Reduced steric bulk may improve solubility but decrease receptor affinity.
Physicochemical and Pharmacological Properties
Key Properties Comparison
| Compound | logP (Predicted) | Molecular Weight (g/mol) | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | 2.8 | 277.3 | 3 (O, N) |
| N-(3-Trifluoroethoxybenzyl)propan-2-amine | 2.7 | 277.3 | 3 (O, N) |
| (Propan-2-yl)(4-CF3-benzyl)amine | 3.1 | 247.3 | 1 (N) |
| 1-[4-Trifluoroethoxyphenyl]ethan-1-amine | 1.9 | 233.2 | 3 (O, N) |
Pharmacological Insights
- Serotonergic Activity : Compounds with trifluoromethyl groups (e.g., ) exhibit serotonin release, while trifluoroethoxy analogs (, e.g., lansoprazole derivatives) target proton pumps. The target compound’s ortho-trifluoroethoxy group may balance CNS penetration and receptor specificity .
Biological Activity
N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-2-amine, also known as a trifluoroethoxy-substituted phenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoroethoxy group that enhances its lipophilicity, facilitating interactions with biological targets such as enzymes and receptors. The following sections provide an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthetic Routes
The synthesis of this compound typically involves:
- Starting Materials : The process begins with 2-(2,2,2-trifluoroethoxy)benzaldehyde and isopropylamine.
- Formation of Schiff Base : The aldehyde reacts with isopropylamine under mild acidic conditions to form a Schiff base.
- Reduction : The Schiff base is reduced using agents like sodium borohydride or lithium aluminum hydride to yield the target amine.
- IUPAC Name : this compound
- Molecular Formula : C12H16F3NO
- InChI Key : VJXBYHKGBASPSB-UHFFFAOYSA-N.
The biological activity of this compound can be attributed to its structural features:
- Lipophilicity : The trifluoroethoxy group increases the compound's ability to cross cell membranes.
- Interaction with Targets : The amine group can form hydrogen bonds or ionic interactions with active sites on enzymes and receptors, modulating their activities.
Pharmacological Applications
This compound has been investigated for various pharmacological activities:
- Neurological Disorders : It serves as a building block for synthesizing pharmaceuticals aimed at treating neurological conditions.
- Cancer Research : Preliminary studies indicate potential anti-cancer properties through mechanisms involving apoptosis in cancer cell lines like LN229 glioblastoma .
- Anti-Diabetic Properties : In vivo studies using Drosophila melanogaster models have shown that derivatives of this compound can significantly lower glucose levels, indicating anti-diabetic effects .
Cytotoxicity Assays
Recent investigations have focused on the cytotoxic effects of compounds related to this compound:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5b | LN229 | 10 | Apoptosis via DNA damage |
| 5d | LN229 | 8 | Apoptosis via DNA damage |
| 5f | LN229 | 12 | Apoptosis via DNA damage |
These results suggest that specific derivatives exhibit significant cytotoxicity against glioblastoma cells through induction of apoptosis .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound derivatives to various protein targets. Results indicated favorable interactions with proteins involved in metabolic pathways relevant to diabetes and cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
